
3-Phenyl-1H-indole-5-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The indole nucleus is a common structural motif in many bioactive compounds, making it a significant target for synthetic chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-indole-5-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, which typically uses phenylhydrazine and a suitable ketone or aldehyde under acidic conditions. For example, the reaction of phenylhydrazine with 3-phenyl-2-propenal in the presence of an acid catalyst can yield the desired indole derivative .
Another method involves the cyclization of 2-phenyl-3-(2-nitrophenyl)propanoic acid under reductive conditions. This reaction can be carried out using a reducing agent such as iron powder in acetic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents used in industrial settings include phenylhydrazine, suitable aldehydes or ketones, and acid catalysts such as hydrochloric acid or sulfuric acid .
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Iron powder in acetic acid or catalytic hydrogenation using palladium on carbon.
Substitution: Halogens (e.g., bromine), sulfonyl chlorides, and acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, sulfonylated, and acylated indole derivatives.
Applications De Recherche Scientifique
3-Phenyl-1H-indole-5-carboxylic acid has various scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Phenyl-1H-indole-5-carboxylic acid depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The indole nucleus can bind to active sites of enzymes or receptors, modulating their activity and leading to various biological effects .
For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . Additionally, they can interact with neurotransmitter receptors in the brain, affecting mood and behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-aldehyde: A metabolite of dietary tryptophan with potential immunomodulatory effects.
Uniqueness
3-Phenyl-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of a phenyl group at the 3-position and a carboxylic acid group at the 5-position allows for unique interactions with biological targets and distinct reactivity in chemical reactions .
Propriétés
Formule moléculaire |
C15H11NO2 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
3-phenyl-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)11-6-7-14-12(8-11)13(9-16-14)10-4-2-1-3-5-10/h1-9,16H,(H,17,18) |
Clé InChI |
NOBDREHMHZGMNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CNC3=C2C=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


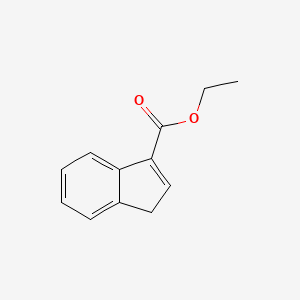
![6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13680122.png)

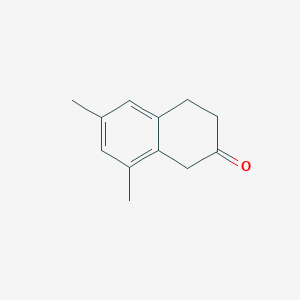
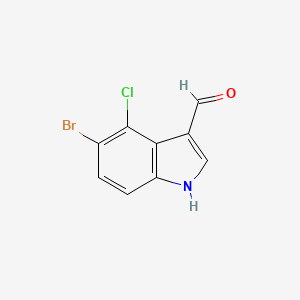
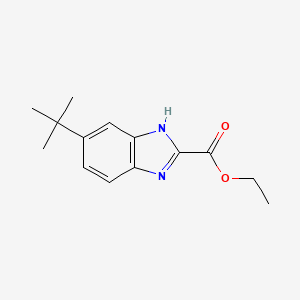
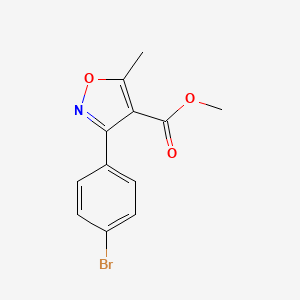
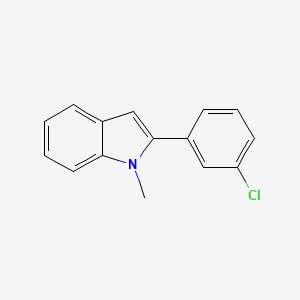
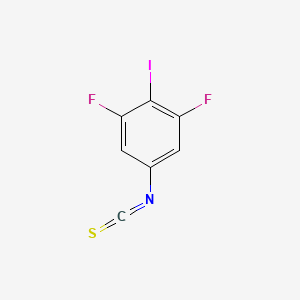

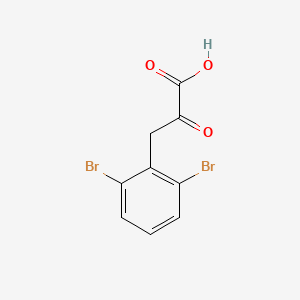


![3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B13680191.png)
